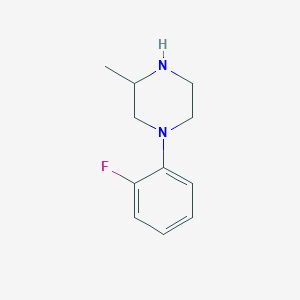

1-(2-Fluorophenyl)-3-methylpiperazine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILRJMLNCMWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 1-(2-Fluorophenyl)-3-methylpiperazine

Chemical Identity, Synthesis, and Structural Characterization

Executive Summary

1-(2-Fluorophenyl)-3-methylpiperazine is a specialized heterocyclic building block belonging to the arylpiperazine class. Distinguished by the ortho-fluorine substitution on the phenyl ring and a methyl group at the C3 position of the piperazine ring, this scaffold serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents. The 3-methyl substitution introduces a chiral center, offering a handle for stereochemical tuning of receptor affinity—particularly for serotonin (5-HT) and dopamine (D) receptors—while the 2-fluoro group enhances metabolic stability by blocking the ortho position from oxidative metabolism.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and structural characterization data.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data represents the theoretical and experimentally derived values for the free base form.

| Property | Specification |

| IUPAC Name | 1-(2-Fluorophenyl)-3-methylpiperazine |

| CAS Number | Not widely listed; typically synthesized de novo |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Exact Mass | 194.1219 Da |

| Chirality | Contains 1 Chiral Center (C3).[1] Exists as (R), (S), or Racemate. |

| Physical State | Viscous oil (Free base) or Solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base) |

| pKa (Calc.) | ~8.8 (Secondary amine), ~4.5 (Aniline-like nitrogen) |

| LogP (Calc.) | ~2.1 |

Structural Analysis & Stereochemistry

Conformational Dynamics

The piperazine ring adopts a chair conformation to minimize steric strain. In 1-(2-Fluorophenyl)-3-methylpiperazine, the C3-methyl group prefers an equatorial orientation to avoid 1,3-diaxial interactions.

-

Regio-isomer Distinction: It is crucial to distinguish this isomer from 1-(2-fluorophenyl)-2-methylpiperazine .

-

3-Methyl Isomer (Target): The methyl group is adjacent to the secondary amine (N4). This is the thermodynamically favored product of N-arylation of 2-methylpiperazine due to steric hindrance at N1.

-

2-Methyl Isomer: The methyl group is adjacent to the tertiary aryl-amine (N1). This is sterically congested and less common in standard synthesis.

-

Stereochemical Implications

The C3 chiral center creates two enantiomers:

-

(S)-1-(2-Fluorophenyl)-3-methylpiperazine

-

(R)-1-(2-Fluorophenyl)-3-methylpiperazine

In medicinal chemistry, the (S)-enantiomer of 3-methylpiperazine derivatives often exhibits distinct binding profiles compared to the (R)-enantiomer, necessitating enantioselective synthesis or chiral resolution (e.g., via chiral HPLC or crystallization with tartaric acid).

Synthesis & Manufacturing Protocol

Retrosynthetic Strategy

The most robust route to 1-(2-Fluorophenyl)-3-methylpiperazine is the Buchwald-Hartwig Amination of 1-bromo-2-fluorobenzene with 2-methylpiperazine.

Mechanism: Palladium-catalyzed cross-coupling. Regioselectivity: The reaction favors the unhindered nitrogen (N4) of 2-methylpiperazine, naturally yielding the 3-methyl product (where the methyl is distal to the aryl attachment).

Detailed Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques.

Reagents:

-

1-Bromo-2-fluorobenzene (1.0 equiv)

-

2-Methylpiperazine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (Racemic or Chiral if kinetic resolution desired) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (Anhydrous)

Step-by-Step Workflow:

-

Charge: In a flame-dried reaction vial, combine Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon.

-

Solvate: Add anhydrous Toluene. Stir at RT for 10 mins to pre-form the active catalyst complex.

-

Addition: Add 1-Bromo-2-fluorobenzene and 2-Methylpiperazine.

-

Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water. Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash Column Chromatography (Silica Gel). Elute with DCM:MeOH:NH₄OH (90:9:1) to isolate the pure amine.

Synthesis Visualization (DOT Diagram)

Caption: Buchwald-Hartwig cross-coupling pathway highlighting the regioselective formation of the 3-methyl isomer.

Analytical Characterization (Validation)

To certify the identity of the synthesized material, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Expected Parent Ion [M+H]⁺: 195.25 m/z

-

Fragmentation Pattern: Loss of the methyl-piperazine ring or cleavage of the C-N bond may produce characteristic fragments at m/z ~95 (fluorophenyl cation).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.90 – 7.10 | Multiplet | 4H | Aromatic Protons (2-Fluorophenyl ring) |

| 3.40 – 3.50 | Multiplet | 2H | N1-CH₂ (Adjacent to Aryl) |

| 3.00 – 3.15 | Multiplet | 3H | N4-CH₂ + C3-H (Chiral center) |

| 2.70 – 2.85 | Multiplet | 2H | Remaining Ring CH₂ |

| 1.15 | Doublet | 3H | C3-Methyl Group (Diagnostic Signal) |

| 1.80 | Broad Singlet | 1H | NH (Exchangeable) |

Diagnostic Check: The methyl group must appear as a doublet around 1.1–1.2 ppm. If it appears as a singlet, the ring may have opened or oxidized.

Pharmacological Relevance[2][5][8]

This molecule is not merely a chemical curiosity; it is a "privileged scaffold" in neuropharmacology.

-

Serotonin (5-HT) Ligands: The 2-fluorophenylpiperazine moiety is a classic pharmacophore for 5-HT1A and 5-HT2A receptors. The 2-fluoro substituent often improves selectivity over Alpha-1 adrenergic receptors compared to the non-fluorinated analog.

-

Metabolic Stability: The fluorine atom at the ortho position blocks metabolic hydroxylation at that site, potentially extending the half-life of drugs containing this motif.

-

Conformational Restriction: The 3-methyl group restricts the conformational flexibility of the piperazine ring, which can lock the molecule into a bioactive conformation, enhancing potency.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for arylpiperazines).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation.[3][4] Wiley-VCH.

-

Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1648–1656.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-(2-Fluorophenyl)piperazine (Analog Reference).

- Jacobsen, E. J., et al. (1999). Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands. Journal of Medicinal Chemistry.

Sources

Pharmacological profile and mechanism of action for fluorophenyl piperazines

Executive Summary

Fluorophenyl piperazines (FPPs) represent a distinct subclass of piperazine derivatives characterized by the substitution of a fluorine atom on the phenyl ring attached to a piperazine scaffold. While historically explored as pharmaceutical intermediates (e.g., metabolites of the sedative Niaprazine ), they have gained prominence in neuropharmacology as probes for serotonergic signaling and, more controversially, as New Psychoactive Substances (NPS).

This technical guide dissects the pharmacological architecture of two primary analogues: 4-fluorophenylpiperazine (pFPP) and 3-trifluoromethylphenylpiperazine (TFMPP) . Unlike simple stimulants, these compounds exhibit complex serotonergic polypharmacology, acting as non-selective serotonin receptor agonists and monoamine transporter modulators.

Structural Activity Relationship (SAR)

The introduction of fluorine into the phenylpiperazine scaffold fundamentally alters the physicochemical and metabolic profile of the molecule compared to its hydrogenated or chlorinated counterparts (e.g., BZP or mCPP).

-

Bioisosterism: The fluorine atom mimics hydrogen in size but significantly increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability.

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Substitution at the para position (pFPP) blocks metabolic hydroxylation at this site, forcing oxidative metabolism to less favorable ortho positions or the piperazine ring.

-

Electronic Effects: The high electronegativity of fluorine pulls electron density from the aromatic ring, altering the pKa of the piperazine nitrogens and modifying binding affinity at 5-HT receptors.

Pharmacological Mechanism and Receptor Profile[1][2][3][4][5]

The pharmacodynamic signature of FPPs is defined by "Serotonergic Dominance." Unlike benzylpiperazine (BZP), which is primarily dopaminergic/noradrenergic, fluorinated piperazines act as direct serotonin receptor agonists and releasers.

Receptor Binding Profile (Ki and Efficacy)

The following table synthesizes the binding affinities and functional activities of pFPP and TFMPP. Note that pFPP is distinguished by its 5-HT1A affinity, whereas TFMPP is a prototype 5-HT1B/2C agonist.

| Target | pFPP (4-FPP) Interaction | TFMPP Interaction | Functional Outcome |

| 5-HT1A | High Affinity (Agonist) | Moderate Affinity | Anxiolysis, hypothermia, lowered heart rate. |

| 5-HT1B | Moderate Affinity | High Affinity (Agonist) | Modulation of serotonin release (autoreceptor). |

| 5-HT2A | Moderate Affinity (Partial Agonist) | Low/Moderate Affinity | Mild psychedelic effects; alteration of visual perception. |

| 5-HT2C | High Affinity (Agonist) | High Affinity (Agonist) | Anxiogenesis, appetite suppression, hyperthermia. |

| SERT | Reuptake Inhibitor / Releaser | Releaser (via phosphorylation) | Increased synaptic serotonin. |

| DAT/NET | Weak Inhibitor | Weak Inhibitor | Minimal stimulant effects compared to Amphetamines. |

Mechanism of Action Diagram

The following diagram illustrates the divergent signaling pathways activated by these compounds.

Figure 1: Divergent signaling pathways of pFPP and TFMPP. pFPP favors Gi/o-coupled 5-HT1A pathways, while TFMPP drives Gq-coupled 5-HT2C responses and transporter-mediated release.

Experimental Protocols: Validating Activity

To rigorously assess the pharmacological profile of a fluorophenyl piperazine, researchers must utilize assays that distinguish between G-protein coupling (Gi vs Gq) and transporter activity.

Protocol A: Intracellular Calcium Flux (Gq-Coupled 5-HT2A/2C)

This protocol validates agonist activity at 5-HT2 receptors by measuring the release of intracellular calcium stores.

Rationale: 5-HT2 receptors couple to Gαq, activating Phospholipase C (PLC), which generates IP3, triggering Ca²⁺ release from the ER.

Materials:

-

HEK-293 cells stably expressing human 5-HT2C (non-edited isoform).

-

Dye: Fluo-4 AM or Indo-1 AM (Calcium indicators).

-

Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Controls: Serotonin (5-HT) as Max Control; Ketanserin as Antagonist Control.

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

-

Dye Loading: Aspirate media. Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 2.5 mM Probenecid to inhibit dye extrusion). Incubate 45 min at 37°C.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 10 seconds to establish baseline.

-

Injection: Inject 20 µL of FPP analyte (10 µM to 1 nM serial dilution).

-

Kinetic Read: Measure fluorescence continuously for 120 seconds.

-

Analysis: Calculate

(Peak fluorescence minus baseline divided by baseline). Plot dose-response curve to determine EC50.

Protocol B: Radioligand Competition Binding (Affinity)

Rationale: Determines the affinity (Ki) of the FPP for a specific receptor site.

Step-by-Step:

-

Membrane Prep: Homogenize rat brain cortex or transfected CHO cell membranes.

-

Incubation:

-

For 5-HT1A: Use [³H]-8-OH-DPAT (0.5 nM).

-

For 5-HT2A: Use [¹²⁵I]-DOI or [³H]-Ketanserin.

-

Add FPP (competitor) at concentrations ranging from

to

-

-

Equilibrium: Incubate for 60 min at 25°C (room temp).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Liquid scintillation counting.

-

Calculation:

(Cheng-Prusoff equation).

Experimental Workflow Diagram

Figure 2: Sequential workflow for validating FPP activity. Functional assays (Phase 2) are only pursued if Binding Affinity (Phase 1) indicates significant interaction.

Metabolism and Toxicology

Understanding the metabolic fate of FPPs is critical for interpreting in vivo data and toxicity profiles.

Metabolic Pathways

FPPs undergo extensive hepatic metabolism via the Cytochrome P450 system.

-

N-Dealkylation: Removal of the phenyl ring (rare) or breakdown of the piperazine ring.

-

Hydroxylation:

-

pFPP: Since the para position is blocked by fluorine, hydroxylation occurs at the meta position or on the piperazine ring.

-

TFMPP: Hydroxylation occurs primarily on the aromatic ring at the 4-position (para to the piperazine nitrogen).

-

-

Glucuronidation: Phase II conjugation of the hydroxylated metabolites for renal excretion.

Drug-Drug Interactions (Inhibition)

A critical safety concern in research and clinical contexts is the inhibitory potency of these compounds.

-

CYP2D6 Inhibition: Both TFMPP and pFPP are potent inhibitors of CYP2D6.

-

The "Cocktail" Effect: In NPS mixtures (e.g., "Party Pills"), TFMPP is often combined with BZP. Because both compete for and inhibit CYP2D6, their co-administration leads to non-linear pharmacokinetics, significantly extending the half-life and toxicity of both agents.

References

-

Baumann, M. H., et al. (2004). N-Substituted Piperazines Abused as "Legal Highs": Neuropharmacology and Adverse Effects. Neuropsychopharmacology. Link

-

Curran, H. V., & Kavigan, I. (2008). The effects of the combination of BZP and TFMPP on human cognition and mood. Psychopharmacology. Link

-

Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

-

Glennon, R. A., et al. (1986). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1] Life Sciences. Link

Sources

Metabolic Profiling & Biotransformation of 1-(2-Fluorophenyl)-3-methylpiperazine

This is an in-depth technical guide on the metabolic profiling and biotransformation of 1-(2-Fluorophenyl)-3-methylpiperazine .

Executive Summary

1-(2-Fluorophenyl)-3-methylpiperazine is a substituted phenylpiperazine derivative, structurally analogous to known serotonergic ligands such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) . These compounds are frequently utilized in medicinal chemistry as 5-HT receptor probes or appear as metabolites of larger pharmaceutical agents (e.g., trazodone, nefazodone).

This guide provides a comprehensive, expert-driven analysis of the metabolic fate of 1-(2-Fluorophenyl)-3-methylpiperazine. By synthesizing data from established Structure-Metabolism Relationships (SMR) of fluorinated phenylpiperazines, we delineate the primary Phase I and Phase II biotransformation pathways, identify key cytochrome P450 (CYP) isoforms involved, and outline a robust LC-HRMS workflow for metabolite identification.

Chemical Structure & Physicochemical Properties

Understanding the substrate's electronic and steric environment is critical for predicting metabolic soft spots.

-

Core Scaffold: Piperazine ring attached to a phenyl ring.[1][2][3]

-

Substituents:

-

2-Fluoro (Ortho-F): Electron-withdrawing group. Deactivates the phenyl ring towards electrophilic attack at the ortho and para positions relative to itself, but directs metabolism to the C4 or C5 positions relative to the nitrogen.

-

3-Methyl (Piperazine): Introduces chirality and a specific site for aliphatic oxidation.

-

Secondary Amine (N4): A nucleophilic site prone to conjugation (Phase II) or N-oxidation.

-

Key Metabolic Vulnerabilities:

-

Phenyl Ring (C4/C5): Susceptible to aromatic hydroxylation.

-

Piperazine Methyl Group: Susceptible to aliphatic hydroxylation.

-

Secondary Amine (N4): Susceptible to N-glucuronidation and N-acetylation.

Predicted Metabolic Pathways (Phase I & II)

Based on the metabolism of structural analogs (TFMPP, mCPP, oFPP), the biotransformation of 1-(2-Fluorophenyl)-3-methylpiperazine is predicted to follow a branched pathway dominated by oxidative functionalization followed by conjugation.

Phase I: Oxidative Functionalization

The primary clearance mechanism is likely CYP450-mediated oxidation.

-

Pathway A: Aromatic Hydroxylation (Major)

-

Mechanism: CYP-mediated epoxidation followed by rearrangement to a phenol.

-

Regioselectivity: The 2-fluoro substituent blocks the ortho position. The most sterically and electronically favorable site is the C4-position (para to the nitrogen).

-

Metabolite (M1): 1-(2-Fluoro-4-hydroxyphenyl)-3-methylpiperazine.

-

-

Pathway B: Aliphatic Hydroxylation (Minor/Moderate)

-

Pathway C: N-Oxidation

-

Mechanism: Oxidation of the tertiary nitrogen (N1) or secondary nitrogen (N4).

-

Metabolite (M3): 1-(2-Fluorophenyl)-3-methylpiperazine-N-oxide.

-

Enzymes: FMO3 (Flavin-containing monooxygenase), CYP2D6.

-

Phase II: Conjugation

Phase I metabolites and the parent compound undergo conjugation to facilitate excretion.

-

Pathway D: Glucuronidation

-

Substrates: The secondary amine (N4) of the parent, or the hydroxyl groups of M1/M2.

-

Metabolite (M4): N-Glucuronide (direct conjugation).

-

Metabolite (M5): O-Glucuronide (conjugation of M1).

-

Enzymes: UGT1A4 (N-glucuronidation), UGT1A9/2B7 (O-glucuronidation).

-

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic tree, branching from the parent compound to its Phase I and Phase II metabolites.

Figure 1: Predicted metabolic biotransformation tree of 1-(2-Fluorophenyl)-3-methylpiperazine.

Experimental Protocols for Metabolite Identification

To empirically validate the predicted pathways, the following LC-HRMS/MS workflow is recommended. This protocol ensures the detection of both stable and reactive metabolites.

In Vitro Incubation System

-

System: Pooled Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

-

Rationale: HLM is rich in CYP and UGT enzymes, essential for Phase I/II reactions.

-

Control: Heat-inactivated microsomes (negative control) and Buspirone (positive control for piperazine metabolism).

Protocol Steps:

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: Add substrate (10 µM final conc.) and pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH-regenerating system (Phase I) and UDPGA (Phase II).

-

Incubation: Incubate at 37°C with shaking.

-

Termination: At T=0, 15, 30, 60 min, quench aliquots with ice-cold acetonitrile containing Internal Standard (IS).

-

Centrifugation: 4000 rpm for 10 min at 4°C to pellet proteins. Supernatant is ready for LC-MS.

LC-HRMS/MS Analysis

-

Instrument: Q-Exactive Orbitrap or Q-TOF (High Resolution is mandatory for accurate mass determination).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

Mass Spectrometry Settings:

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Scan Mode: Full Scan (m/z 100–800) followed by Data-Dependent MS2 (dd-MS2).

-

Key Filters:

-

Mass Defect Filter (MDF): Target the parent mass ± 50 mDa to filter out matrix noise.

-

Neutral Loss Scan: Monitor loss of 176 Da (Glucuronide) or 16 Da (Oxygen).

-

Data Interpretation Table

Use this table to assign observed peaks to predicted metabolites.

| Metabolite ID | Biotransformation | Mass Shift (Δ m/z) | Characteristic Fragment Ions |

| Parent | None | 0 | m/z 195 (Parent), 152 (Loss of C2H5N) |

| M1 | Aromatic Hydroxylation (+O) | +15.9949 | m/z 211 (Parent+O), 168 (Hydroxyphenyl) |

| M2 | Methyl Hydroxylation (+O) | +15.9949 | m/z 211 (Parent+O), 193 (Loss of H2O) |

| M3 | N-Oxidation (+O) | +15.9949 | m/z 211 (Parent+O), 194 (Loss of OH) |

| M4 | N-Glucuronidation (+C6H8O6) | +176.0321 | m/z 371 (Parent+Gluc), 195 (Parent) |

| M5 | O-Glucuronidation (+O +C6H8O6) | +192.0270 | m/z 387 (M1+Gluc), 211 (M1) |

Toxicological Implications

While phenylpiperazines are generally well-tolerated, two potential toxicological mechanisms should be monitored:

-

Bioactivation (Quinone Imines):

-

If hydroxylation occurs at the para and meta positions simultaneously, a catechol can form. Further oxidation leads to an ortho-quinone , a reactive electrophile capable of binding to cellular proteins (hepatotoxicity risk).

-

Mitigation: Perform a Glutathione (GSH) trapping assay . If GSH adducts (+307 Da) are detected, this pathway is active.

-

-

Drug-Drug Interactions (DDI):

-

Phenylpiperazines are known mechanism-based inhibitors (MBI) of CYP2D6. The metabolic intermediate can coordinate with the heme iron, irreversibly inhibiting the enzyme.

-

Implication: Co-administration with CYP2D6 substrates (e.g., dextromethorphan, fluoxetine) may lead to elevated plasma levels of the co-medication.

-

References

-

Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.

-

Antia, U., Tingle, M. D., & Russell, B. R. (2009). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318.[6]

-

Wikström, M., et al. (2004). In vitro metabolism of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in human liver microsomes. Journal of Chromatography B, 810(2), 273-281.

-

Rotzinger, S., et al. (1998). Metabolism of the piperazine-type designer drug 1-(3-chlorophenyl)piperazine (mCPP). Annals of the New York Academy of Sciences, 844, 153-160.

Sources

- 1. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE [drugs.ncats.io]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 1-(2-Fluorophenyl)-3-methylpiperazine as a Versatile Scaffold for CNS Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Authored by: [Your Name/Gemini AI]

Abstract

The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicinal chemistry. Privileged scaffolds, molecular frameworks that exhibit affinity for multiple biological targets, are invaluable tools in this endeavor. The piperazine moiety, a six-membered nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous CNS-active drugs.[1] This technical guide delves into the burgeoning role of a specific, strategically modified piperazine derivative: 1-(2-Fluorophenyl)-3-methylpiperazine . We will explore its synthetic intricacies, dissect its pharmacological potential, and illuminate its promise as a foundational scaffold for the next generation of CNS therapeutics. Through a synthesis of established principles and forward-looking analysis, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the treatment of neurological and psychiatric disorders.

Introduction: The Piperazine Nucleus - A Cornerstone of CNS-Active Pharmaceuticals

The piperazine ring is a recurring motif in a diverse array of clinically successful drugs targeting the CNS.[1] Its prevalence can be attributed to a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms within the piperazine ring provide opportunities for independent functionalization, allowing for the fine-tuning of a molecule's pharmacological profile.[1] Furthermore, the piperazine core can influence a compound's aqueous solubility and its ability to cross the blood-brain barrier, critical parameters for CNS drug efficacy.[2]

The introduction of an aryl group at the N1 position of the piperazine ring, creating an arylpiperazine, has been a particularly fruitful strategy in the development of CNS agents. These compounds have demonstrated activity at a wide range of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are pivotal in the pathophysiology of numerous psychiatric and neurological disorders.[3][4]

This guide focuses on a specific arylpiperazine, 1-(2-Fluorophenyl)-3-methylpiperazine , a scaffold that incorporates two key structural modifications: a fluorine atom on the phenyl ring and a methyl group on the piperazine core. These seemingly minor additions can have profound effects on the molecule's conformational flexibility, metabolic stability, and receptor binding affinity, thereby opening new avenues for therapeutic intervention.

The Strategic Importance of Fluorine and Methyl Substitution

The Role of the 2-Fluoro Substituent

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. In the context of the 1-(2-Fluorophenyl)piperazine scaffold, the ortho-fluorine substituent can exert several beneficial effects:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the pharmacokinetic profile of a drug by increasing its half-life and bioavailability.

-

Receptor Binding Interactions: Fluorine can act as a hydrogen bond acceptor and can also engage in dipole-dipole and other non-covalent interactions with receptor binding pockets, potentially increasing binding affinity and selectivity.

-

Conformational Control: The steric bulk and electronegativity of the fluorine atom can influence the preferred conformation of the phenyl ring relative to the piperazine ring, which can be critical for optimal receptor engagement.

The Significance of the 3-Methyl Group

The introduction of a methyl group at the 3-position of the piperazine ring introduces a chiral center, leading to (R)- and (S)-enantiomers. This chirality can have a dramatic impact on the pharmacological activity of the resulting compounds, as stereoisomers often exhibit different affinities for their biological targets.[5]

Furthermore, the 3-methyl group can:

-

Provide a Steric Handle: The methyl group can influence the orientation of the molecule within a receptor binding site, potentially enhancing selectivity for a particular receptor subtype.

-

Modulate Lipophilicity: The addition of a methyl group can subtly alter the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier.

Synthetic Strategies for 1-(2-Fluorophenyl)-3-methylpiperazine and its Derivatives

The synthesis of 1-aryl-3-methylpiperazines can be approached through several routes. A common strategy involves the cyclization of a suitably substituted diamine precursor. Chiral synthesis is crucial to isolate the individual enantiomers for pharmacological evaluation.[6][7]

General Synthetic Workflow

A representative synthetic approach is outlined below. This workflow allows for the preparation of a library of derivatives by varying the starting materials.

Caption: General workflow for the synthesis of 1-(2-Fluorophenyl)-3-methylpiperazine derivatives.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a common method for the N-arylation of piperazines.

Step 1: Reaction Setup

-

To an oven-dried Schlenk tube, add 1-bromo-2-fluorobenzene (1.0 eq), 3-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.03 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

Step 2: Reaction

-

Stir the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-Fluorophenyl)-3-methylpiperazine.

Pharmacological Profile and Potential CNS Targets

While direct pharmacological data for 1-(2-Fluorophenyl)-3-methylpiperazine is limited in publicly available literature, we can infer its potential activities based on the profiles of structurally related compounds. Arylpiperazines are well-known for their interactions with monoamine GPCRs.[8]

Dopamine and Serotonin Receptor Interactions

Derivatives of 1-(fluorophenyl)piperazine have shown significant affinity for both dopamine D2 and serotonin 5-HT2A receptors.[9] The balance of activity at these two receptors is a key determinant of the antipsychotic efficacy and side-effect profile of many neuroleptic drugs.[10] The 1-(2-Fluorophenyl)piperazine moiety has been incorporated into multi-target ligands for dopamine and serotonin receptors for the potential treatment of schizophrenia.[3]

The introduction of the 3-methyl group could modulate the affinity and selectivity for different dopamine and serotonin receptor subtypes. For example, one enantiomer might exhibit higher affinity for D2 receptors, while the other might preferentially bind to a specific serotonin receptor subtype.

Potential Signaling Pathways

The interaction of 1-(2-Fluorophenyl)-3-methylpiperazine derivatives with D2 and 5-HT2A receptors would likely modulate downstream signaling cascades crucial for neuronal function.

Caption: Potential modulation of D2 and 5-HT2A receptor signaling pathways.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the structure-activity relationship is essential for optimizing the pharmacological profile of this scaffold.

| R1 (on Piperazine N4) | R2 (on Phenyl Ring) | R3 (on Piperazine C3) | Predicted CNS Activity | Rationale |

| H | 2-F | CH3 | Baseline | Core scaffold |

| Alkyl | 2-F | CH3 | Potential for increased D2/5-HT2A affinity | N4 substitution is common in antipsychotics |

| Arylalkyl | 2-F | CH3 | Potential for multi-target engagement | Can interact with additional receptor pockets |

| H | 2-F, 4-Cl | CH3 | Enhanced potency and/or altered selectivity | Halogen substitution can modulate electronic properties |

| H | 2-F | CF3 | Potential for altered metabolic stability and lipophilicity | Trifluoromethyl group can impact BBB penetration |

Experimental Protocols for Biological Evaluation

In Vitro Assays

A tiered approach to in vitro screening is recommended to characterize the pharmacological profile of new derivatives.

Workflow for In Vitro Evaluation:

Caption: Tiered workflow for the in vitro evaluation of new compounds.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

-

Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential and potential side effects.

| Behavioral Model | CNS Disorder | Rationale |

| Conditioned Avoidance Response | Schizophrenia | Assesses antipsychotic-like activity.[10] |

| Prepulse Inhibition of Startle | Schizophrenia | Models sensorimotor gating deficits.[11] |

| Forced Swim Test | Depression | Evaluates antidepressant-like effects. |

| Elevated Plus Maze | Anxiety | Measures anxiolytic-like activity. |

Future Directions and Conclusion

The 1-(2-Fluorophenyl)-3-methylpiperazine scaffold represents a promising starting point for the development of novel CNS-active agents. Its strategic combination of a fluorinated aryl moiety and a chiral piperazine core offers a rich chemical space for exploration. Future research should focus on the stereoselective synthesis and pharmacological characterization of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead candidates for further development.

The insights provided in this guide, from synthetic methodologies to biological evaluation strategies, are intended to empower researchers to unlock the full therapeutic potential of this versatile scaffold. The journey from a promising molecular framework to a life-changing therapeutic is arduous, but with a foundation of sound scientific principles and innovative chemical design, the 1-(2-Fluorophenyl)-3-methylpiperazine core is poised to make a significant contribution to the future of CNS drug discovery.

References

-

Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1985). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 28(12), 1817–1828. [Link]

-

Möller, H. J., & Volz, H. P. (1995). The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives. Arzneimittelforschung, 45(3), 235-240. [Link]

-

Bøgesø, K. P. (1983). Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 26(7), 935-947. [Link]

-

Vadabingi, N., Mallepogu, V., Mallapu, R. E., Pasala, C., Poreddy, S., Bellala, P., ... & Meriga, B. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 341. [Link]

-

Sato, M., Hisamichi, H., & Uno, H. (1983). Psychotropic agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones with potent neuroleptic activity. Journal of Medicinal Chemistry, 26(11), 1551–1555. [Link]

-

Saeed, A., Channar, P. A., Shahzadi, S., & Larik, F. A. (2021). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1, 2-Benzothiazine as Potential Anticancer Agents. Molecules, 26(16), 4949. [Link]

-

Akkem, V. P., Kumar, D., Ton-That, L., Zhu, J., Nichols, D. E., & Pappachen, L. K. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2369–2382. [Link]

-

Wikipedia. (2023, December 2). para-Fluorophenylpiperazine. In Wikipedia. [Link]

-

Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. [Link]

-

Kimmel, K. M., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(44), 11737–11741. [Link]

-

Yilmaz, F., & Göksu, S. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5419. [Link]

-

Latacz, G., Hogendorf, A. S., Hogendorf, A., Lubelska, A., Witek, J., Waszkielewicz, A. M., ... & Kieć-Kononowicz, K. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific Reports, 13(1), 7859. [Link]

- Andreev, I. A., & Vasilevskii, S. F. (2004). Method for synthesis of chiral n-arylpiperazines. RU2315762C2.

-

Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783–786. [Link]

-

Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 87(3), 368–375. [Link]

-

Singh, P., Singh, A., & Kumar, V. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]

-

Selivanova, S. V., Capoferri, L., Abate, C., Schäublin, M., Müller, C., Krämer, S. D., ... & Schibli, R. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear medicine and biology, 42(4), 367–375. [Link]

-

Man, H. W., & Dow, R. L. (2005). Stereoselective Synthesis of a Novel Chiral Piperazine. The Journal of Organic Chemistry, 70(17), 6949–6952. [Link]

-

Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Wiley, J. L. (2021). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. British journal of pharmacology, 178(11), 2323–2338. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. [Link]

-

Cascio, M. G., Zamberletti, E., Marini, P., Parolaro, D., & Rubino, T. (1975). Pharmacological properties of new neuroleptic compounds. Arzneimittel-Forschung, 25(2), 241-249. [Link]

-

Mathew, B. (2020). SAR of compound 30 as neuroprotective agents. ResearchGate. [Link]

-

Skarsfeldt, T. (1992). Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles. Journal of medicinal chemistry, 35(16), 2975–2985. [Link]

-

Vanover, K. E., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]

-

Stadlbauer, S., Wünsch, B., & Pabel, J. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 4967. [Link]

-

Ciano, A., Butini, S., Guarino, C., Brindisi, M., Brogi, S., Goracci, L., ... & Campiani, G. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(12), 2887. [Link]

-

Shejul, P. B., & Shingare, M. S. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811. [Link]

-

Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197. [Link]

-

Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS chemical neuroscience, 3(7), 50–68. [Link]

-

Lucki, I., Ward, H. R., & Frazer, A. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. The Journal of pharmacology and experimental therapeutics, 249(1), 155–164. [Link]

-

Singh, S., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2600. [Link]

-

Buée, L., Meireles, K., Soulet, D., Dehvari, N., Eddarkaoui, S., De-Doncker, K., ... & Sergeant, N. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 127, 343–353. [Link]

-

Zohar, J., Mueller, E. A., Insel, T. R., Zohar-Kadouch, R. C., & Murphy, D. L. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339–344. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. researchgate.net [researchgate.net]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological properties of new neuroleptic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Characterizing Novel Phenylpiperazines at Serotonergic Receptors using Radioligand Binding Assays

Introduction: The Scientific Rationale

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, frequently associated with potent activity at various G-protein coupled receptors (GPCRs), particularly serotonin (5-hydroxytryptamine, 5-HT) receptors. Compounds like 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) are known to act as agonists at multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, while also interacting with the serotonin transporter (SERT)[1][2].

Given this precedent, a novel analog such as 1-(2-Fluorophenyl)-3-methylpiperazine warrants a thorough investigation of its binding profile across the 5-HT receptor family. Radioligand binding assays offer a quantitative, robust, and high-throughput compatible method to determine the affinity of a test compound for specific receptor targets[3][4]. This document provides a comprehensive guide for researchers to determine the inhibitory constant (Kᵢ) of this unlabeled test compound for several key 5-HT receptors using competitive binding assays.

The core principle involves measuring the displacement of a specific, high-affinity radioligand from its receptor by increasing concentrations of the unlabeled test compound. The resulting data allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to the Kᵢ, an intrinsic measure of the compound's binding affinity[5][6].

The Experimental Strategy: A Self-Validating Workflow

To accurately determine the binding profile of 1-(2-Fluorophenyl)-3-methylpiperazine, a two-stage process is essential. First, the chosen radioligand's own binding characteristics (Kₔ and Bₘₐₓ) must be confirmed in the assay system via a saturation binding experiment. Second, a competition assay is performed to measure the potency of the test compound.

Caption: Overall experimental workflow for compound characterization.

Part I: Preparation of Receptor Membranes

High-quality receptor membrane preparations are critical for generating reproducible and accurate binding data[7]. This protocol describes the preparation from cultured cells overexpressing a specific human 5-HT receptor subtype.

Rationale: Using isolated membranes, as opposed to whole cells, provides a cleaner system by removing soluble and cytosolic components. It ensures direct access of the ligands to the receptor binding site without the complication of cell permeability[8]. Commercially available, pre-made membrane preparations from vendors like MilliporeSigma or PerkinElmer are also an excellent, quality-controlled alternative[9].

Protocol: Membrane Preparation

-

Cell Culture: Grow HEK293, CHO, or other suitable host cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ) to ~90% confluency in T175 flasks.

-

Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Dislodge the cells by scraping into 10 mL of fresh, ice-cold PBS. Pool the cell suspensions into a 50 mL conical tube.

-

Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step is crucial for disrupting the cell membranes to release intracellular contents.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (Step 5). This wash step removes remaining soluble proteins.

-

Final Preparation: Resuspend the final pellet in a smaller volume of Assay Buffer (see Section 4.2) containing 10% sucrose as a cryoprotectant.

-

Quantification & Storage: Determine the total protein concentration using a BCA or Bradford protein assay. Aliquot the membrane preparation into cryovials (e.g., 1 mg/mL), flash-freeze in liquid nitrogen, and store at -80°C until use[10].

Part II: The Radioligand Binding Assay

This protocol is designed for a 96-well plate format and detection via liquid scintillation counting after filtration. An alternative homogeneous method, the Scintillation Proximity Assay (SPA), can also be used and avoids the filtration step[11][12][13].

Suggested Reagents and Targets

The choice of radioligand is critical. It must be specific for the target receptor and have high affinity. Below are common pairings for screening against key 5-HT receptors.

| Target Receptor | Radioligand | Non-Specific Defining Agent |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | 10 µM Serotonin |

| 5-HT₂ₐ | [³H]-Ketanserin | 10 µM Mianserin |

| 5-HT₂c | [³H]-Mesulergine | 10 µM Mianserin |

| 5-HT₇ | [³H]-5-CT | 10 µM Lurasidone |

This table is a representative sample; other radioligands may be suitable.

Protocol: Competition Binding Assay

Objective: To determine the IC₅₀ of 1-(2-Fluorophenyl)-3-methylpiperazine at a target 5-HT receptor.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[10].

Step-by-Step Procedure:

-

Plate Setup: In a 96-well polypropylene plate, prepare the following in triplicate for each condition:

-

Total Binding (TB): 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): 50 µL of the appropriate non-specific defining agent (e.g., 10 µM Serotonin).

-

Test Compound: 50 µL of 1-(2-Fluorophenyl)-3-methylpiperazine at various concentrations (e.g., serial dilutions from 100 µM to 0.1 nM).

-

-

Add Radioligand: To every well, add 50 µL of the chosen radioligand diluted in Assay Buffer. The final concentration should be approximately equal to its Kₔ value (determined from a prior saturation assay).

-

Add Membranes: Thaw the receptor membrane aliquot on ice. Dilute it in ice-cold Assay Buffer to a concentration that provides a robust signal (typically 5-20 µg of protein per well). Add 150 µL of the diluted membrane suspension to each well[10]. The final assay volume is 250 µL.

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle agitation[10][14]. The goal is to reach binding equilibrium.

-

Termination & Filtration: The key step is to rapidly separate bound from free radioligand. Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester, followed immediately by 3-4 washes with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter mat completely. Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Part III: Data Analysis and Interpretation

Calculating IC₅₀

-

Determine Specific Binding:

-

Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

-

-

Normalize Data: Express the binding at each concentration of the test compound as a percentage of the maximum specific binding:

-

% Binding = ((Compound CPM - NSB CPM) / SB CPM) * 100

-

-

Non-linear Regression: Plot % Binding versus the log concentration of 1-(2-Fluorophenyl)-3-methylpiperazine. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism. The model will calculate the LogIC₅₀, from which the IC₅₀ is derived.

Calculating Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity constant (Kᵢ) of the test compound, the Cheng-Prusoff equation must be used[5][15][16].

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

Kᵢ: The inhibitory constant of the test compound (1-(2-Fluorophenyl)-3-methylpiperazine).

-

IC₅₀: The concentration of the test compound that inhibits 50% of specific radioligand binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kₔ: The dissociation constant of the radioligand for the receptor (determined from a saturation binding experiment).

Caption: Relationship of parameters in the Cheng-Prusoff equation.

A lower Kᵢ value signifies a higher binding affinity of the test compound for the receptor. By screening 1-(2-Fluorophenyl)-3-methylpiperazine against a panel of 5-HT receptors and calculating the Kᵢ for each, a comprehensive affinity profile can be established, guiding further functional studies and drug development efforts.

References

- Source: Canadian Society of Pharmacology and Therapeutics (CSPT)

- Title: GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay Source: GenScript URL

- Title: Principle of time-resolved Scintillation Proximity Assay (SPA) to...

-

Title: Scintillation proximity assay - Wikipedia Source: Wikipedia URL: [Link]

- Title: Scintillation proximity assay Source: Gyan Sanchay URL

- Title: Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors Source: BenchChem URL

-

Title: On the use of cells or membranes for receptor binding: growth hormone secretagogues Source: PubMed URL: [Link]

- Title: Scintillation Proximity Assays Source: Revvity URL

- Title: Uses & Advantages of Membrane Preparations for GPCRs Source: DiscoverX URL

- Title: MULTISCREEN™ Membrane Preparations Source: Multispan, Inc URL

- Title: Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand Source: Springer Nature Experiments URL

-

Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

- Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL

- Title: 1-[3-(TRIFLUORO-METHYL)

-

Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography Source: PubMed URL: [Link]

-

Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube (Chem Help ASAP) URL: [Link]

- Title: Best practices for pharmacological characterization of PPI inhibitors.

- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL

- Title: 1-(3-TRIFLUOROMETHYLPHENYL)

- Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Nature Protocols URL: [Link]

-

Title: Trifluoromethylphenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE [drugs.ncats.io]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. multispaninc.com [multispaninc.com]

- 8. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor binding assays multiwell | Sigma-Aldrich [sigmaaldrich.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Scintillation Proximity Assays | Revvity [revvity.com]

- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 14. biorxiv.org [biorxiv.org]

- 15. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Application Note: Storage and Stability Protocol for 1-(2-Fluorophenyl)-3-methylpiperazine Solutions

Executive Summary

1-(2-Fluorophenyl)-3-methylpiperazine is a substituted phenylpiperazine derivative, structurally related to known serotonergic ligands such as o-FPP (1-(2-fluorophenyl)piperazine) and TFMPP . Its stability profile is governed by the secondary amine moiety and the electron-withdrawing fluorine substituent on the phenyl ring.

While the specific 3-methyl isomer is a specialized research compound, its physicochemical behavior closely mirrors that of the broader 1-arylpiperazine class. This guide provides a rigorous, evidence-based protocol for the preparation, storage, and quality control of these solutions to prevent common degradation pathways such as N-oxidation and photolytic decomposition .

Key Recommendations:

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).

-

Storage Temperature: -20°C or lower for long-term stock.

-

Critical Constraint: Aqueous working solutions must be prepared fresh; avoid repeated freeze-thaw cycles.

Physicochemical Profile & Stability Factors

Understanding the chemical nature of the analyte is the first step in ensuring stability.

| Property | Value / Characteristic | Implication for Storage |

| Chemical Structure | Secondary Amine (Piperazine ring) | Susceptible to N-oxidation by atmospheric oxygen. |

| Substituents | Ortho-Fluorine, 3-Methyl group | Fluorine reduces electron density on the phenyl ring, potentially increasing oxidative stability compared to methoxy-analogs. The 3-methyl group adds steric bulk, potentially slowing enzymatic degradation but affecting solubility. |

| Solubility | High in DMSO, Ethanol; Moderate in PBS | DMSO is the preferred vehicle for stock solutions to prevent precipitation. |

| pKa (Estimated) | ~9.0 - 9.5 (Secondary Amine) | At physiological pH (7.4), the molecule is predominantly protonated (cationic), which enhances aqueous solubility and stability. |

| Hygroscopicity | High (especially as HCl salt) | Must be stored in desiccated conditions to prevent hydrolysis or caking. |

Preparation of Stock and Working Solutions[1][2]

Materials Required[1][2][3][4][5]

-

Compound: 1-(2-Fluorophenyl)-3-methylpiperazine (Solid, >98% purity).

-

Solvent: DMSO (Anhydrous, ACS Grade or higher).

-

Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and light exposure).

-

Gas: Nitrogen or Argon (for headspace purging).

Stock Solution Protocol (10 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

-

Weighing: Accurately weigh the solid compound into a sterile amber vial.

-

Note: If the compound is a hydrochloride salt, account for the counter-ion mass in your molarity calculation.

-

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM (or up to 50 mM depending on solubility limits).

-

Mixing: Vortex gently for 30 seconds. Ensure no particulate matter remains.

-

QC Check: Visually inspect for clarity.[3]

-

-

Aliquot: Dispense into small aliquots (e.g., 50 µL - 100 µL) to avoid freeze-thaw cycles.

-

Purging: Gently purge the headspace of each vial with Nitrogen/Argon gas for 5-10 seconds before capping.

-

Storage: Label and store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Working Solution Protocol

Objective: Prepare a diluted solution for immediate experimental use (e.g., cell culture, receptor binding).

-

Thaw: Remove one stock aliquot from the freezer and thaw at room temperature.

-

Dilution: Dilute the stock 1:1000 or greater into the assay buffer (e.g., PBS, HBSS).

-

Constraint: Keep the final DMSO concentration < 0.1% to avoid solvent toxicity in biological assays.

-

-

Usage Window: Use aqueous working solutions within 4 hours at Room Temperature or 24 hours at 4°C. Discard unused aqueous portions.

Stability Workflow & Logic

The following diagram illustrates the decision matrix for handling phenylpiperazine solutions to maximize integrity.

Figure 1: Operational workflow for the preparation and storage of 1-(2-Fluorophenyl)-3-methylpiperazine to minimize degradation risks.

Quality Control & Degradation Monitoring

To ensure data integrity, researchers should periodically validate the stability of their stock solutions.

Degradation Pathways

Substituted phenylpiperazines are generally robust but can degrade under stress:

-

N-Oxidation: The secondary amine can form N-oxides upon prolonged exposure to air.

-

Photolysis: Fluorinated aromatics can undergo slow photodehalogenation or ring oxidation if exposed to intense UV/VIS light.

QC Protocol (HPLC-UV/MS)

Perform this check if the stock solution is older than 6 months.

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) or MS (ESI+).

-

Acceptance Criteria: Purity > 95%. The appearance of a peak with M+16 mass units suggests N-oxidation.

Stability Data Summary

| Condition | Solvent | Stability Duration | Notes |

| -80°C | DMSO | > 2 Years | Optimal for banking. |

| -20°C | DMSO | 6 - 12 Months | Standard lab storage. |

| 4°C | DMSO | 1 Month | Limit exposure to humidity. |

| 4°C | PBS / Water | < 24 Hours | Prone to precipitation/oxidation. |

| RT (25°C) | PBS / Water | < 4 Hours | Use immediately. |

References

- Grounding: Provides solubility data (DMSO, PBS) and general handling for fluorophenylpiperazine analogs.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[4][2] Retrieved from [Link]

- Grounding: Establishes stability baselines and solubility profiles for substituted phenylpiperazines.

-

Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

- Grounding: Discusses degradation pathways (hydrolysis, oxidation)

-

Li, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved from [Link]

- Grounding: Validates that phenylpiperazines are stable frozen but degrade at room temper

Sources

Troubleshooting & Optimization

Troubleshooting impurities in 1-(2-Fluorophenyl)-3-methylpiperazine production

Status: Active Lead Scientist: Dr. Elena Vance, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for 1-(2-Fluorophenyl)-3-methylpiperazine . This compound is a critical pharmacophore in serotonin receptor modulation (e.g., 5-HT1A/2A ligands).[1]

The primary challenge in synthesizing this molecule from 2-methylpiperazine and a 2-fluorohalobenzene is regioselectivity . The starting amine, 2-methylpiperazine, is asymmetric. It contains two nucleophilic nitrogen atoms:

-

N1 (Hindered): Adjacent to the methyl group.

-

N4 (Unhindered): Distal to the methyl group.

The Naming Trap:

-

Reaction at the unhindered N4 yields the target: 1-(2-fluorophenyl)-3-methylpiperazine . (Note: The ring is renumbered starting from the arylated nitrogen).

-

Reaction at the hindered N1 yields the impurity: 1-(2-fluorophenyl)-2-methylpiperazine .

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the origin of key impurities.

Figure 1: Reaction network showing the kinetic preference for the target (N4 attack) versus the steric impurity (N1 attack) and bis-arylation.

Troubleshooting Guides (Q&A)

Category A: Impurity Profile & Regioselectivity

Q1: My HPLC shows a persistent 5-8% impurity eluting just after the main peak. What is it? Dr. Vance: This is almost certainly the regioisomer: 1-(2-fluorophenyl)-2-methylpiperazine .

-

Cause: While the unhindered Nitrogen (N4) is kinetically more reactive, high temperatures or non-selective catalysts can overcome the steric barrier of the hindered Nitrogen (N1).

-

Diagnostic: Check your 1H NMR. The target (3-methyl) typically shows a methyl doublet upfield (~1.1 ppm), while the 2-methyl isomer often shows a shift due to the shielding effect of the adjacent aryl group.

-

Correction:

-

Lower the Temperature: If running a Buchwald-Hartwig coupling at >100°C, reduce to 80°C. Lower temperatures favor the kinetic product (N4 attack).

-

Switch Ligands: Move to a bulkier phosphine ligand (e.g., BINAP or DavePhos ). Bulky ligands increase the steric penalty for attacking the hindered N1 position, effectively shutting down that pathway [1].

-

Q2: I am seeing a heavy impurity at high retention time (RRT ~1.8). Dr. Vance: This is the Bis-arylated impurity .

-

Cause: The product (secondary amine) is reacting with a second equivalent of aryl halide.

-

Correction:

-

Stoichiometry: Ensure you are using a slight excess of the amine (2-methylpiperazine), not the halide. Recommended ratio: 1.2 eq Amine : 1.0 eq Halide.

-

Reverse Addition: If the problem persists, add the halide slowly to a solution of the amine and catalyst.

-

Category B: Reaction Performance

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Dr. Vance: This often indicates catalyst poisoning or halide deactivation .

-

Cause: The free amine (piperazine) can coordinate strongly to Palladium, inhibiting the catalytic cycle. Alternatively, if you are using 1-bromo-2-fluorobenzene, the ortho-fluorine effect can destabilize the oxidative addition complex.

-

Correction:

-

Base Choice: Switch from Carbonate bases (weak) to NaOtBu (Sodium tert-butoxide). The stronger base facilitates the deprotonation/reductive elimination step.

-

Pre-activation: Heat the Pd source and Ligand in solvent for 15 minutes before adding the amine substrate.

-

Detailed Protocols

Protocol 1: High-Resolution HPLC Method for Isomer Separation

Standard C18 columns often fail to separate the 2-methyl and 3-methyl isomers effectively. Use this specific method.

| Parameter | Condition |

| Column | Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Gemini C18), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 9.0 adjusted with NH4OH) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 60% B; 15-20 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aryl absorption) |

| Rationale | High pH suppresses protonation of the piperazine nitrogens, improving peak shape and exploiting subtle hydrophobicity differences between the regioisomers [2]. |

Protocol 2: Purification via HCl Salt Formation

If chromatography is not viable for scale-up, use this self-validating crystallization method.

-

Workup: Quench reaction with water. Extract into Ethyl Acetate. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

-

Salt Formation: Dissolve crude free base in Ethanol (5 volumes).

-

Acid Addition: Add 1.1 equivalents of concentrated HCl (or 4M HCl in Dioxane) dropwise at 0°C.

-

Crystallization: The 1-(2-fluorophenyl)-3-methylpiperazine dihydrochloride salt typically crystallizes readily. The regioisomer (2-methyl) and bis-aryl impurities remain largely in the mother liquor due to different lattice energies.

-

Filtration: Filter the white solid. Wash with cold Ethanol/Ether (1:1).

-

Validation: Neutralize a small sample and run HPLC. Purity should exceed 98%.

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine your next experimental move.

Figure 2: Decision matrix for process optimization based on analytical data.

References

-

Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Discusses ligand effects on steric selectivity in Buchwald-Hartwig aminations.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Separation Techniques for Piperazine Derivatives." SWGDRUG Monographs. Provides solubility and chromatographic data for separating piperazine isomers.

-

PubChem Compound Summary. "1-(2-Fluorophenyl)-3-methyl-3-phenylpiperazine" (Analogous structures and physical properties).

-

Wikipedia. "Buchwald–Hartwig Amination." Mechanism and selectivity overview. [2][3]

Sources

Technical Support Center: Resolving Solubility Issues of 1-(2-Fluorophenyl)-3-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving common solubility challenges encountered with 1-(2-Fluorophenyl)-3-methylpiperazine in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely physicochemical properties of 1-(2-Fluorophenyl)-3-methylpiperazine, and why do they impact aqueous solubility?

-

Piperazine Core (Weak Base): The central piperazine ring contains two nitrogen atoms. These nitrogens are weak bases, meaning they can accept protons (H+) in an acidic environment. Piperazine itself has two distinct pKa values (the pH at which 50% of the molecules are protonated) of approximately 5.35 and 9.73.[1][2][3][4] The presence of substituents will alter these values, but we can confidently classify the entire molecule as a weak base.

-

Impact of Basicity on Solubility: Like most weakly basic drugs, its solubility is highly dependent on pH.[5][6]

-

At low pH (acidic conditions, pH < pKa): The piperazine nitrogens become protonated (e.g., NH₂⁺), creating a positive charge. This charged, or ionized, form is polar and interacts favorably with water, leading to significantly higher aqueous solubility.[5][7]

-

At high pH (neutral to basic conditions, pH > pKa): The piperazine nitrogens remain in their neutral, un-ionized form. This form is less polar and thus less soluble in water.[7]

-

-

Fluorophenyl and Methyl Groups (Lipophilicity): The fluorophenyl and methyl groups are nonpolar and hydrophobic (lipophilic). These groups contribute to the molecule's tendency to repel water, reducing its intrinsic solubility. A useful measure of lipophilicity is the octanol-water partition coefficient (logP). While not experimentally determined for this specific molecule, related structures like 1-(2-fluorophenyl)piperazine have a computed XLogP3 of 1.5, indicating moderate lipophilicity.[8]

Summary of Estimated Properties:

| Property | Estimated Value/Characteristic | Implication for Aqueous Solubility |

| Chemical Class | Weakly Basic Compound | Solubility is highly pH-dependent; higher in acidic conditions. |

| Estimated pKa | Two values, likely in the range of 5-9 | Dictates the optimal pH range for solubilization. |

| Lipophilicity (logP) | Moderately lipophilic | The un-ionized form has inherently low water solubility. |

| Solubility Profile | Exhibits classic "pH-partition" behavior.[7] | Prone to precipitation in neutral buffers like PBS (pH 7.4). |

Q2: My compound is precipitating in my neutral phosphate-buffered saline (PBS). What is the first troubleshooting step?

A2: Precipitation in neutral PBS (typically pH 7.2-7.4) is the expected behavior for a weakly basic compound like this. At this pH, the molecule is largely in its neutral, poorly soluble form. The first and most direct troubleshooting step is pH adjustment .[5][6][9][10]

The goal is to lower the pH of your buffer to a point where a sufficient portion of the compound becomes protonated and dissolves. For most weakly basic drugs, aiming for a pH that is 1 to 2 units below the primary pKa is a good starting point.[5]

Workflow & Decision Guide for Solubility Enhancement

For a systematic approach to resolving solubility issues, follow this decision tree.

Caption: Troubleshooting Decision Tree for Solubility Issues.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Solubilization

This protocol establishes a pH-solubility profile to find the lowest pH required to fully dissolve the compound at your target concentration.

Materials:

-

1-(2-Fluorophenyl)-3-methylpiperazine

-

Deionized water

-

Buffers of varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8)

-

0.1 M HCl and 0.1 M NaOH for fine pH adjustment

-

Calibrated pH meter

-

Vortex mixer and/or magnetic stirrer

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC for quantification

Procedure:

-

Prepare Supersaturated Solutions: Add an excess amount of the compound (e.g., 5-10 mg) to a series of vials, each containing 1 mL of a different pH buffer (e.g., pH 3, 4, 5, 6, 7, 7.4).

-

Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours. This allows the solution to reach equilibrium.

-

Separate Solid from Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample and Dilute: Carefully remove an aliquot of the supernatant from each vial. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (one in which the compound is freely soluble, like methanol or an acidic buffer) to a concentration within the linear range of your analytical method.

-